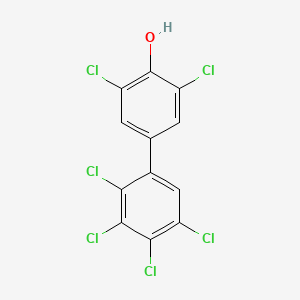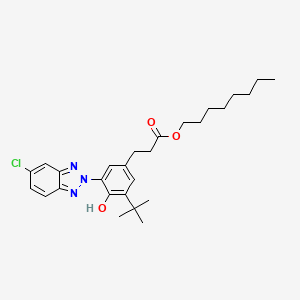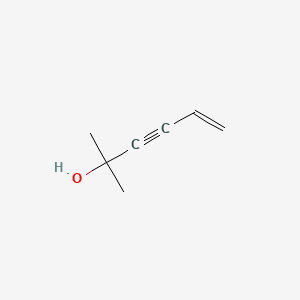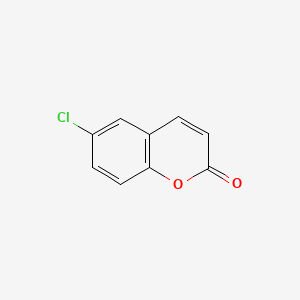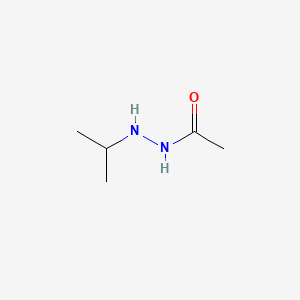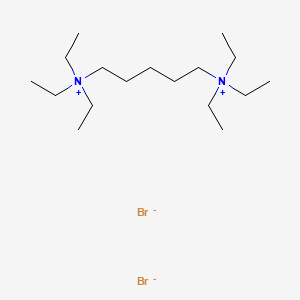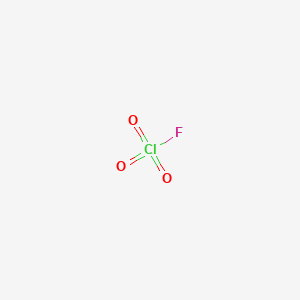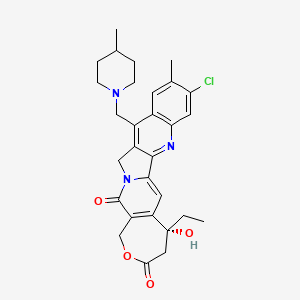
Dietil (1-cianoetil)fosfonato
Descripción general
Descripción
Diethyl (1-cyanoethyl)phosphonate, also known as (1-Cyanoethyl)phosphonic acid diethyl ester, is a chemical compound with the molecular formula C7H14NO3P . It has a molecular weight of 191.16 . It is used as a reagent in various chemical reactions .
Synthesis Analysis
A novel double olefination via sequential transformation of diethyl (1-cyanoethyl)phosphonate has been described in the literature . This reaction is of broad scope since R may be alkyl, aryl, or a heterocyclic group . The yield of the reaction is reported to be between 71-85% .
Molecular Structure Analysis
The molecular structure of Diethyl (1-cyanoethyl)phosphonate is represented by the formula C7H14NO3P . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .
Chemical Reactions Analysis
Diethyl (1-cyanoethyl)phosphonate is used as a reagent in various chemical reactions . For instance, it is used in the preparation of sphingosine phosphate receptor (S1P) agonists with N-cinnamyl-ß-alanine moiety, preparation of benzyl- and benzoyldimethylaminopyridinones as HIV-1 reverse transcriptase inhibitors, and stereoselective preparation of cyano(trifluoromethyl)pentenenitriles via alkylation, followed by elimination reaction .
Physical And Chemical Properties Analysis
Diethyl (1-cyanoethyl)phosphonate is a liquid at room temperature . It has a boiling point of 140-141°C at 11 mmHg and a density of 1.085 g/mL at 25°C . The refractive index n20/D is 1.432 (lit.) .
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Ácido Fosfónico Opticamente Activos
Dietil (1-cianoetil)fosfonato se utiliza en la adición de Michael enantioselectiva catalizada por rodio . Este proceso da como resultado la síntesis de fosfonatos ópticamente activos que tienen un centro de carbono asimétrico cuaternario sustituido con fósforo con altos excesos enantioméricos . El producto de adición de Michael del acroleína se convirtió en un derivado de ácido (1-aminoalquil)fosfónico ópticamente activo .
Preparación de Agonistas del Receptor de Fosfato de Esfingosina (S1P)
Este compuesto se utiliza en la preparación de agonistas del receptor de fosfato de esfingosina (S1P) con la porción N-cinamilo-ß-alanina . Estos agonistas juegan un papel crucial en el tratamiento de diversas enfermedades, incluidos el cáncer y las enfermedades autoinmunes.
Preparación de Inhibidores de la Transcriptasa Inversa del VIH-1
This compound se utiliza en la preparación de bencilo y benzoildimetilaminopiridinonas como inhibidores de la transcriptasa inversa del VIH-1 . Estos inhibidores son esenciales en el tratamiento del VIH/SIDA.
Preparación Estereoselectiva de Cianuro (Trifluorometil)pentenenitrilos
Este compuesto se utiliza en la preparación estereoespecífica de cianuro (trifluorometil)pentenenitrilos mediante alquilación, seguida de una reacción de eliminación . Estos nitrilos son intermediarios importantes en la síntesis orgánica.
Olefinación de Horner-Wadsworth-Emmons
This compound se utiliza en la olefinación de Horner-Wadsworth-Emmons . Esta reacción es un método para la formación de dobles enlaces carbono-carbono.
Uso como Sustrato Fluorescente para la Liasa Carbono-Fósforo
Este compuesto se utiliza como sustrato fluorescente para la liasa carbono-fósforo . Esta enzima participa en la degradación de los organofosfonatos.
Safety and Hazards
Diethyl (1-cyanoethyl)phosphonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is recommended .
Direcciones Futuras
Diethyl (1-cyanoethyl)phosphonate has been used in various chemical reactions and the development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds is an active area of research . Its use in the synthesis of pharmaceutically relevant compounds has been reported .
Mecanismo De Acción
Target of Action
Diethyl (1-cyanoethyl)phosphonate is a reagent used in various biochemical reactions. It has been used in the preparation of sphingosine phosphate receptor (S1P) agonists with N-cinnamyl-ß-alanine moiety . It has also been used in the preparation of benzyl- and benzoyldimethylaminopyridinones as HIV-1 reverse transcriptase inhibitors .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it participates in the stereoselective preparation of cyano (trifluoromethyl)pentenenitriles via alkylation, followed by elimination reaction . This suggests that the compound can form bonds with its targets and induce changes in their structure.
Biochemical Pathways
Given its use in the preparation of sphingosine phosphate receptor (s1p) agonists , it can be inferred that it may influence the sphingolipid signaling pathway
Result of Action
The molecular and cellular effects of Diethyl (1-cyanoethyl)phosphonate’s action depend on the specific reaction it is involved in. For instance, in the preparation of sphingosine phosphate receptor (S1P) agonists, it contributes to the formation of compounds that can activate S1P receptors . This can lead to various cellular responses, including cell proliferation and survival, cell migration, and cytokine and chemokine secretion .
Action Environment
The action, efficacy, and stability of Diethyl (1-cyanoethyl)phosphonate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, its density is reported to be 1.085 g/mL at 25 °C , suggesting that its physical properties can change with temperature.
Propiedades
IUPAC Name |
2-diethoxyphosphorylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWEPGSWQNXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300175 | |
| Record name | Diethyl (1-cyanoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29668-61-9 | |
| Record name | 29668-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (1-cyanoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (1-cyanoethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



